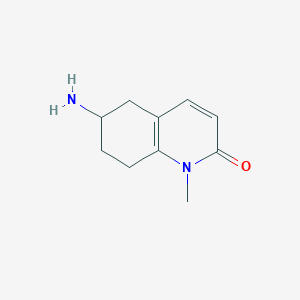

6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an amino group at the 6th position, a methyl group at the 1st position, and a carbonyl group at the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically requires refluxing in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group at position 6 is susceptible to oxidation. For example:

-

Oxidation with potassium permanganate (KMnO4) under acidic or basic conditions converts the primary amine to a nitro group, yielding 6-nitro-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO4, acidic/basic medium | 6-Nitro derivative | Not quantified |

Reduction Reactions

The carbonyl group at position 2 can be reduced to a secondary alcohol:

-

Reduction with sodium borohydride (NaBH4) under anhydrous conditions produces 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-ol .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH4, anhydrous ethanol | 2-Hydroxy derivative | Not quantified |

Substitution Reactions

The amino group participates in nucleophilic substitution and coupling reactions:

Alkylation

-

Reaction with alkyl halides (e.g., benzyl chloride) in basic conditions forms N-alkylated derivatives .

-

Example: Microwave-assisted reaction with cyclopropanamine yields 4-(cyclopropylamino)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)pyrimidine-5-carbonitrile (14 mg, 14% yield) .

Acylation

-

Amide bond formation with carboxylic acids using coupling agents like HATU:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Substitution | HATU, DIPEA, DMF | Isonicotinamide derivative | 88% |

Cyclization and Ring Modification

-

Bischler–Nepieralski reaction : Used to synthesize isoquinoline derivatives from intermediates derived from 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one .

-

Reductive amination : Converts carbonyl groups to amines, enabling further functionalization .

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

| Compound | Key Reactivity Differences |

|---|---|

| 6-Aminoquinoline | Lacks tetrahydro ring, limiting hydrogenation pathways |

| 1-Methylquinolin-2(1H)-one | No amino group, reducing nucleophilic substitution options |

| 5-Amino-1-methyl derivative | Positional isomerism alters electronic effects on reactivity |

Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives. For instance:

- Mechanism of Action : These compounds may exert their effects by targeting specific enzymes or receptors involved in cancer cell proliferation. Research indicates that they can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

- Case Study : A derivative of this compound was shown to have an IC50 value of 0.6 µM against HCT-116 colorectal cancer cells, suggesting significant cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural features suggest it may interact with microbial cell membranes or inhibit essential metabolic pathways.

- Research Findings : Some derivatives have displayed promising activity against a range of pathogens, indicating potential as lead compounds for developing new antibiotics .

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development:

- Drug Design : The compound serves as a scaffold for synthesizing novel drugs targeting specific diseases. For example, modifications to its structure have led to the discovery of compounds with improved efficacy and reduced side effects .

Industrial Applications

Beyond its medicinal applications, this compound may find use in industrial settings:

- Dyes and Pigments : The compound's chemical properties suggest potential applications in producing dyes and pigments due to its ability to form stable complexes with metals.

Mécanisme D'action

The mechanism of action of 6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Aminoquinoline: Lacks the tetrahydro and methyl groups.

1-Methylquinolin-2(1H)-one: Lacks the amino group.

5,6,7,8-Tetrahydroquinolin-2(1H)-one: Lacks the amino and methyl groups.

Uniqueness

6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

6-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a bicyclic framework with an amino group at the 6-position and a methyl group at the 1-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- CAS Number : 1422142-23-1

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been investigated for its potential in cancer treatment. It has been shown to induce apoptosis in cancer cells by affecting cell cycle phases and mitochondrial membrane potential. Specifically, it causes depolarization of the mitochondrial membrane and increases reactive oxygen species (ROS) production in cancer cell lines such as A2780 .

- Antioxidant Activity : In vitro assays have revealed that this compound exhibits strong antioxidant activity, outperforming standard antioxidants like ascorbic acid .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound may interact with various enzymes and receptors due to its structural features, modulating their activity and influencing biological pathways relevant to disease processes.

- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells is facilitated by changes in mitochondrial function and increased oxidative stress .

Synthesis

Various synthetic routes have been developed for the preparation of this compound. One common method involves the cyclization of 2-aminobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide under reflux conditions.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Study 1: Anticancer Activity

In a study investigating the effects on A2780 ovarian cancer cells, this compound was found to significantly alter cell cycle dynamics. The treatment resulted in an increased population of cells in the G0/G1 phase while decreasing those in S and G2/M phases. This suggests a potential role in inhibiting cell proliferation .

Study 2: Antioxidant Potential

Research focusing on antioxidant properties revealed that this compound exhibited exceptional radical scavenging activity with an EC₅₀ value lower than that of ascorbic acid. This positions it as a promising candidate for further exploration in neurodegenerative disease contexts .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline | Lacks tetrahydro and methyl groups | Limited anticancer activity |

| 5-Hydroxyquinoline | Hydroxyl group at position 5 | Moderate antioxidant properties |

| 4-Methylquinoline | Methyl group at position 4 | Reduced antimicrobial efficacy |

Propriétés

IUPAC Name |

6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2,5,8H,3-4,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEFPBYJASXXHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)N)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.